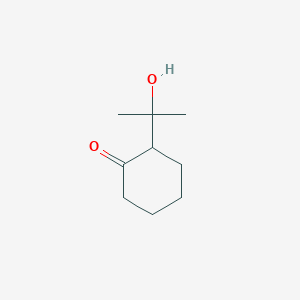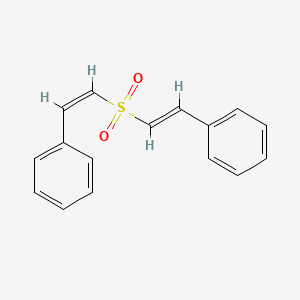
Styryl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Styryl sulfone is an organic compound characterized by the presence of a styryl group (a vinyl group attached to a phenyl ring) and a sulfone group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Styryl sulfone can be synthesized through various methods. One common approach involves the reaction of a styrene derivative with a sulfonyl chloride in the presence of a base. For example, the reaction of styrene with p-toluenesulfonyl chloride in the presence of a base such as triethylamine can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a styryl boronic acid reacts with a sulfonyl halide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of palladium catalysts in cross-coupling reactions is particularly favored due to its high yield and selectivity . Additionally, continuous flow reactors are employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Styryl sulfone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Amines, thiols, and other nucleophiles are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfones depending on the nucleophile used.
Applications De Recherche Scientifique
Styryl sulfone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of styryl sulfone compounds varies depending on their specific application. For example, rigosertib, a benzyl this compound, acts as a RAS-mimetic by binding to the RAS-binding domains of RAF and PI3K family proteins, disrupting their interaction with RAS and inhibiting the RAS-RAF-MEK pathway . This mechanism is crucial for its anticancer activity, as it impairs the signaling pathways involved in tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Styryl sulfone can be compared with other similar compounds, such as:
Sulfonyl Chlorides: These compounds are used as intermediates in the synthesis of sulfones and other sulfur-containing compounds.
Sulfoxides: These are oxidation products of sulfones and have applications in organic synthesis and medicinal chemistry.
This compound is unique due to its combination of a styryl group and a sulfone group, which imparts distinct reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
4973-50-6 |
|---|---|
Formule moléculaire |
C16H14O2S |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
[(Z)-2-[(E)-2-phenylethenyl]sulfonylethenyl]benzene |
InChI |
InChI=1S/C16H14O2S/c17-19(18,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
Clé InChI |
XJNHONCWGODPIZ-HEEUSZRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/S(=O)(=O)/C=C\C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CS(=O)(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


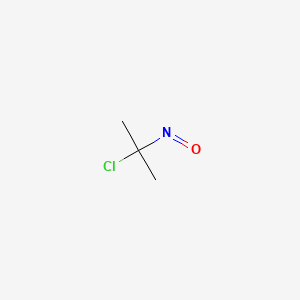
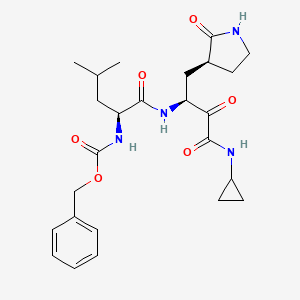


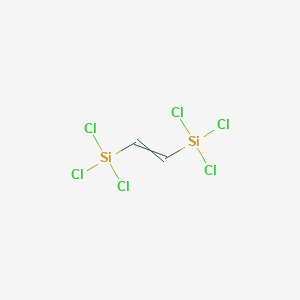
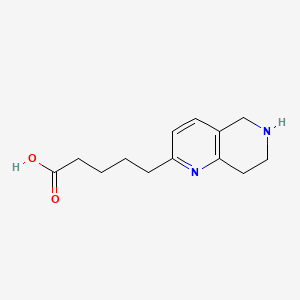
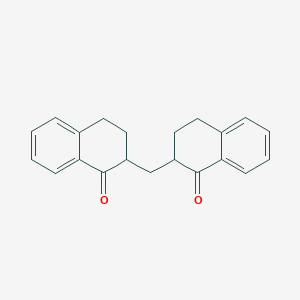
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
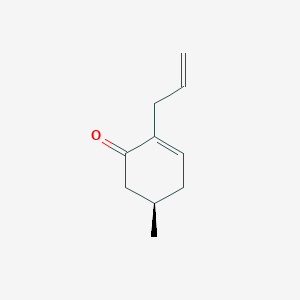
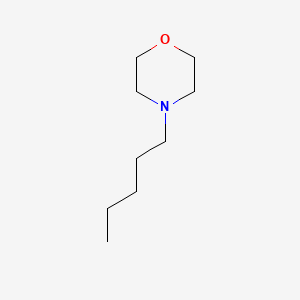
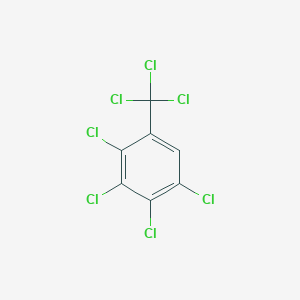
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
